[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 134136-38-2
VCID: VC0161602
InChI: InChI=1S/C35H40N4O15/c1-14-25(28(45)24-21(12-49-34(36)46)35(47-6)32-22(38-32)11-39(35)26(24)27(14)44)37-19-7-9-20(10-8-19)53-33-31(52-18(5)43)30(51-17(4)42)29(50-16(3)41)23(54-33)13-48-15(2)40/h7-10,21-23,29-33,37-38H,11-13H2,1-6H3,(H2,36,46)/t21-,22+,23-,29-,30+,31-,32+,33-,35-/m1/s1
SMILES: CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C35H40N4O15
Molecular Weight: 756.7 g/mol

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate

CAS No.: 134136-38-2

Main Products

VCID: VC0161602

Molecular Formula: C35H40N4O15

Molecular Weight: 756.7 g/mol

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate - 134136-38-2

CAS No. 134136-38-2
Product Name [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate
Molecular Formula C35H40N4O15
Molecular Weight 756.7 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C35H40N4O15/c1-14-25(28(45)24-21(12-49-34(36)46)35(47-6)32-22(38-32)11-39(35)26(24)27(14)44)37-19-7-9-20(10-8-19)53-33-31(52-18(5)43)30(51-17(4)42)29(50-16(3)41)23(54-33)13-48-15(2)40/h7-10,21-23,29-33,37-38H,11-13H2,1-6H3,(H2,36,46)/t21-,22+,23-,29-,30+,31-,32+,33-,35-/m1/s1
Standard InChIKey OONKIOWWPLCSQD-NPHOOMDASA-N
Isomeric SMILES CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms MC 77
MC-77
N-(4-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C
PubChem Compound 131708
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator